5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure and properties
5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure and properties
This guide provides a comprehensive technical overview of 5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of significant interest in medicinal chemistry and pharmaceutical research. The information presented herein is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, properties, synthesis, and potential applications.
Introduction
5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the dihydroindene family, a class of compounds recognized for their diverse biological activities.[1] This particular derivative, with its ethoxy substitution, is a subject of investigation in pharmaceutical research, especially in the context of neurological and psychiatric disorders, owing to its potential therapeutic effects.[1] Its structural similarity to other neuroactive compounds suggests that it may interact with key neurotransmitter systems in the brain.[1]
Chemical Structure and Properties
The molecular structure of 5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is characterized by a dihydroindene core with an ethoxy group at the 5-position and an amine group at the 1-position. The hydrochloride salt form enhances its solubility in aqueous solutions.
Chemical Structure:
Table 1: Physicochemical Properties of 5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
| Property | Value | Source |
| Molecular Formula | C11H16ClNO | [1] |
| Molecular Weight | 213.70 g/mol | [1] |
| CAS Number | 1312949-70-4 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Melting Point | Not available. Data for the related compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is >250 °C.[2] | |
| Boiling Point | Not available. | |
| Density | Not available. |
Spectroscopic Data (Predicted):
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¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons, the aliphatic protons of the indane ring, and the methine proton adjacent to the amine group.
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¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the indane ring, the two carbons of the ethoxy group, and the carbon bearing the amino group.
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IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and C=C stretching of the aromatic ring.
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Mass Spectrometry: A molecular ion peak corresponding to the free base (C11H15NO) and fragmentation patterns typical for this class of compounds.
Synthesis
The synthesis of 5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that typically starts from a substituted benzene derivative.[1] A general synthetic approach is outlined below.
Synthetic Workflow Diagram:
Caption: A generalized workflow for the synthesis of 5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
Representative Experimental Protocol (Adapted from related syntheses):
This protocol is a representative example and may require optimization.
Step 1: Friedel-Crafts Acylation of Phenetole
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To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride dropwise.
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Add phenetole to the mixture, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.
Step 2: Intramolecular Cyclization
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The intermediate ketone is treated with a strong acid (e.g., polyphosphoric acid) at an elevated temperature to induce intramolecular cyclization.
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After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the indenone derivative.
Step 3: Reduction of the Indenone
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The indenone derivative is dissolved in a suitable solvent (e.g., methanol) and cooled to 0 °C.
-
Sodium borohydride is added portion-wise, and the mixture is stirred until the reaction is complete (monitored by TLC).
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The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is separated, washed, dried, and concentrated to give the indanol derivative.
Step 4: Conversion to the Amine
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The indanol derivative can be converted to the corresponding amine via methods such as a Mitsunobu reaction with a nitrogen source followed by deprotection, or through conversion to an azide followed by reduction.
Step 5: Hydrochloride Salt Formation
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The purified 5-ethoxy-2,3-dihydro-1H-inden-1-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).
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A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
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The resulting precipitate, 5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
Potential Applications and Mechanism of Action
5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily of interest for its potential applications in pharmaceutical research, particularly in the fields of neurology and psychiatry.[1]
Potential Therapeutic Areas:
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Neurological Disorders: Research suggests that compounds in this class may have therapeutic potential for conditions such as depression and anxiety.[1]
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Medicinal Chemistry: It serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.[1]
Proposed Mechanism of Action:
The mechanism of action for 5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is believed to involve the modulation of neurotransmitter systems.[1] Preliminary studies and structural similarities to known psychoactive compounds suggest that it may act as a modulator of serotonin and dopamine receptors.[1] These receptors are crucial in regulating mood, cognition, and other central nervous system functions. Further research, including receptor binding assays, is necessary to elucidate the specific pharmacological profile of this compound.
Logical Relationship of Potential Mechanism:
Caption: The proposed mechanism of action involves modulation of key neurotransmitter systems, leading to potential therapeutic effects.
Safety and Handling
As a research chemical, 5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, information from safety data sheets (SDS) of structurally related compounds provides guidance.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3]
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Handling: Avoid contact with skin and eyes.[4] Do not ingest. Wash hands thoroughly after handling.[3][4]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Hazard Identification (based on related compounds):
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Skin Irritation: May cause skin irritation.[4]
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Respiratory Irritation: May cause respiratory irritation.[3]
In case of exposure, seek immediate medical attention and refer to the relevant safety data sheet.
Conclusion
5-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a promising compound for further investigation in the field of medicinal chemistry. Its unique structure and potential to interact with key central nervous system targets make it a valuable tool for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and its potential applications. As research progresses, a more detailed and quantitative understanding of this molecule's pharmacological and toxicological profile will undoubtedly emerge.
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An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride - ResearchGate. (URL: [Link])
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